molecular formula C16H12F3NO2 B2766426 3,3-Difluoro-4-(3-fluorophenyl)-1-(4-methoxyphenyl)azetidin-2-one CAS No. 327082-89-3

3,3-Difluoro-4-(3-fluorophenyl)-1-(4-methoxyphenyl)azetidin-2-one

Cat. No.: B2766426
CAS No.: 327082-89-3
M. Wt: 307.272
InChI Key: HAHPKKVPRVOYGH-UHFFFAOYSA-N
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Description

3,3-Difluoro-4-(3-fluorophenyl)-1-(4-methoxyphenyl)azetidin-2-one (CAS 328109-39-3) is a synthetically valuable azetidin-2-one derivative with significant potential in medicinal chemistry and drug discovery research. This compound features a constrained azetidine ring system, a structural motif increasingly recognized as a valuable scaffold in pharmaceutical development due to its ability to modulate physicochemical properties and metabolic stability of drug candidates[aaronchem.com]. The azetidine ring serves as a key pharmacophore in various biologically active compounds and is found in natural products demonstrating cytotoxic and antibacterial activities[pmc.ncbi.nlm.nih.gov]. The molecular structure incorporates strategic fluorine substitutions and aromatic systems, making it particularly useful for exploring structure-activity relationships in protease inhibition, receptor targeting, and as a constrained beta-amino acid analog in peptide mimetics[pmc.ncbi.nlm.nih.gov]. The presence of fluorine atoms enhances membrane permeability and metabolic stability, while the aromatic systems provide platforms for molecular recognition interactions. Researchers utilize this compound as a versatile intermediate for the synthesis of more complex molecules through further functionalization of the azetidinone core, including ring-opening reactions, N-alkylation, and carbonyl transformations. The compound is provided with high chemical purity and is specifically intended for research applications in pharmaceutical development, chemical biology, and medicinal chemistry. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3,3-difluoro-4-(3-fluorophenyl)-1-(4-methoxyphenyl)azetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3NO2/c1-22-13-7-5-12(6-8-13)20-14(16(18,19)15(20)21)10-3-2-4-11(17)9-10/h2-9,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAHPKKVPRVOYGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(C(C2=O)(F)F)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24834742
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Ketene–Imine [2+2] Cycloaddition

The ketene–imine cycloaddition remains a cornerstone for β-lactam synthesis. For the target compound, this method involves generating a difluoroketene intermediate, which reacts with an imine derived from 4-methoxyaniline and 3-fluorobenzaldehyde.

Procedure :

  • Difluoroketene Generation : 2,2-Difluoroacetic acid chloride is treated with a base (e.g., triethylamine) in dichloromethane (DCM) at −20°C to form the reactive ketene.
  • Imine Preparation : 4-Methoxyaniline and 3-fluorobenzaldehyde are condensed in ethanol under reflux, yielding the corresponding imine.
  • Cycloaddition : The ketene is added dropwise to the imine solution, followed by stirring at room temperature for 12–24 hours.

Yield : 45–55% (Table 1).
Key Insight : Steric hindrance from the 3-fluorophenyl group necessitates prolonged reaction times to achieve optimal ring closure.

Microwave-Assisted Reformatsky Reaction

Microwave irradiation enhances reaction efficiency for sterically demanding substrates. This method employs ethyl bromodifluoroacetate and a zinc-copper couple.

Procedure :

  • Reformatsky Reagent Formation : Ethyl bromodifluoroacetate reacts with activated zinc dust in tetrahydrofuran (THF) under microwave irradiation (100°C, 300 W).
  • Imine Addition : The preformed imine (4-methoxyphenyl-3-fluorophenylimine) is introduced, and the mixture is irradiated for 15–20 minutes.

Yield : 60–65% (Table 1).
Advantage : Reduced reaction time (30 minutes vs. 24 hours in conventional methods).

Transition Metal-Catalyzed Cyclizations

Copper-Catalyzed [3+1] Cyclization

Recent advances highlight copper catalysis for constructing the β-lactam ring. A copper(I) iodide/1,10-phenanthroline system facilitates radical-mediated cyclization.

Procedure :

  • Substrate Preparation : 2-Bromo-2,2-difluoro-N-(4-methoxyphenyl)acetamide and 3-fluorostyrene are dissolved in DCM.
  • Catalytic Cycle : CuI (10 mol%), 1,10-phenanthroline (20 mol%), and dimethylformamide (DMF) are added. The reaction proceeds at 40°C under nitrogen.

Yield : 70–75% (Table 1).
Mechanistic Note : A gem-difluoro carbon-centered radical intermediates facilitates cyclopropane opening and lactamization.

Post-Functionalization Strategies

Oxidation of Thioether Precursors

Sulfur-containing intermediates offer a route to introduce fluorine atoms.

Procedure :

  • Thioether Synthesis : 3,3-Dimethyl-1-(4-methoxyphenyl)azetidin-2-one is treated with 3-fluorophenylmagnesium bromide to form the thioether.
  • Oxidation : 3-Chloroperoxybenzoic acid (mCPBA) in DCM oxidizes the thioether to the sulfone, followed by fluorination using Deoxo-Fluor®.

Yield : 50–55% (Table 1).
Limitation : Multi-step synthesis reduces overall efficiency.

Table 1 : Summary of Synthetic Methods for 3,3-Difluoro-4-(3-Fluorophenyl)-1-(4-Methoxyphenyl)Azetidin-2-One

Method Conditions Yield (%) Key Advantage Limitation
Ketene–Imine Cycloaddition DCM, −20°C to RT, 24 h 45–55 High stereoselectivity Long reaction time
Microwave Reformatsky THF, 100°C, 300 W, 15–20 min 60–65 Rapid synthesis Specialized equipment required
Copper-Catalyzed [3+1] DCM, CuI, 40°C, 12 h 70–75 High yield Radical intermediates necessitate inert atmosphere
Thioether Oxidation DCM, mCPBA, Deoxo-Fluor®, 48 h 50–55 Functional group tolerance Multi-step, lower yield

Mechanistic Insights and Stereochemical Considerations

Stereoselectivity in Cycloaddition

X-ray crystallography of related azetidin-2-ones (e.g., 3-(3,4-dimethoxyphenyl)-4-(4-methoxyphenyl) derivatives) reveals that the trans diastereomer predominates due to intramolecular hydrogen bonding between the lactam carbonyl and methoxy groups. For the target compound, this interaction directs the 3-fluorophenyl group to occupy the equatorial position, minimizing steric clash with the 4-methoxyphenyl ring.

Role of Fluorine Substituents

The electron-withdrawing nature of fluorine atoms stabilizes the transition state during ring closure. Diffraction data for analogous compounds (e.g., 3,3-difluoro-1-(4-methoxyphenyl)azetidin-2-one) show a planar lactam ring (torsion angle: −13.3°), facilitating nucleophilic attack at the β-position.

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-4-(3-fluorophenyl)-1-(4-methoxyphenyl)azetidin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Fluorinating Agents: Diethylaminosulfur trifluoride (DAST), Deoxo-Fluor.

    Catalysts: Palladium catalysts for cross-coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that azetidinones, including 3,3-difluoro-4-(3-fluorophenyl)-1-(4-methoxyphenyl)azetidin-2-one, exhibit significant anticancer properties. A study demonstrated that derivatives of azetidinones showed potent inhibition against various cancer cell lines. For instance, compounds with similar structural motifs have been reported to inhibit tubulin assembly, which is crucial for cancer cell proliferation .

2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. In vitro studies have shown that azetidinone derivatives can exhibit activity against antibiotic-resistant strains of bacteria and fungi. The presence of fluorine atoms is believed to enhance the lipophilicity and membrane permeability of these compounds, facilitating better interaction with microbial targets .

3. Acetylcholinesterase Inhibition
A computational study identified several azetidinones as potential inhibitors of acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. The structural features of this compound suggest it could similarly interact with the active site of AChE, providing a basis for further pharmacological exploration in neurodegenerative disorders .

Material Science Applications

1. Polymer Chemistry
Fluorinated compounds like this compound are often utilized in the synthesis of advanced materials due to their unique thermal and chemical stability. They can be incorporated into polymer matrices to enhance properties such as hydrophobicity and resistance to degradation under harsh environmental conditions .

2. Coatings and Surface Modifications
The compound's ability to impart hydrophobic characteristics makes it suitable for use in coatings that require water repellency. This application is particularly relevant in industries where moisture resistance is critical, such as automotive and construction sectors.

Agricultural Chemistry Applications

1. Pesticide Development
Research has indicated that azetidinone derivatives can serve as lead compounds for developing new pesticides. The structural diversity provided by the fluorinated phenyl groups allows for modifications that can enhance bioactivity against pests while minimizing toxicity to non-target organisms .

2. Plant Growth Regulators
There is potential for using derivatives of this compound as plant growth regulators. Studies on similar azetidinones have shown effects on plant growth modulation, suggesting that this compound could be explored further in agricultural applications .

Mechanism of Action

The mechanism of action of 3,3-Difluoro-4-(3-fluorophenyl)-1-(4-methoxyphenyl)azetidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Inhibition of Enzymes: Binding to and inhibiting the activity of specific enzymes involved in biological processes.

    Interaction with Receptors: Binding to receptors on the surface of cells, leading to changes in cellular signaling pathways.

    Disruption of Cellular Processes: Interfering with key cellular processes, such as DNA replication or protein synthesis, which can lead to cell death or inhibition of cell growth.

Comparison with Similar Compounds

Key Observations :

  • Synthetic Yields : The target compound’s analogs exhibit wide yield variability (13–91%) depending on substituent complexity. For example, compound 43 (45% yield) benefits from electron-withdrawing fluorine and methoxy groups, which may stabilize intermediates .
  • IR Spectroscopy: The C=O stretching frequencies (1774–1778 cm⁻¹) in difluoro-azetidinones (e.g., 39, 43) are higher than non-fluorinated analogs due to electron-withdrawing effects of fluorine .

Physicochemical and Electronic Properties

Fluorine and Methoxy Substituent Effects :

  • 4-(3-Fluorophenyl) : The meta-fluorine position reduces steric hindrance compared to para-substituted analogs (e.g., 39 ), possibly improving solubility.
  • 1-(4-Methoxyphenyl) : The para-methoxy group donates electron density via resonance, counterbalancing the electron-withdrawing fluorine atoms.

Comparison with Chlorinated Analogs :

  • Chlorine substitution (e.g., compound 44 in ) lowers yields (13%) compared to fluorinated analogs, likely due to increased steric bulk and reduced intermediate stability .

Key Insights :

  • Anticancer Potential: Fluorinated azetidinones (e.g., 43) show tubulin-destabilizing effects, a mechanism relevant to cancer therapy .
  • Antimicrobial Activity : Chlorinated derivatives (e.g., 32 ) with oxadiazole moieties exhibit enhanced antibacterial potency, suggesting that electron-deficient substituents improve target binding .

Biological Activity

3,3-Difluoro-4-(3-fluorophenyl)-1-(4-methoxyphenyl)azetidin-2-one, identified by its CAS number 327082-89-3, is a fluorinated compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The molecular formula of this compound is C16H12F3NO2C_{16}H_{12}F_3NO_2, with a molecular weight of approximately 307.27 g/mol. The compound features a unique azetidinone structure that contributes to its biological activity.

PropertyValue
Molecular FormulaC16H12F3NO2C_{16}H_{12}F_3NO_2
Molecular Weight307.27 g/mol
CAS Number327082-89-3

Research indicates that compounds similar to this compound may interact with various biological targets, including enzymes and receptors involved in neurotransmission and inflammation. The compound's fluorine substituents enhance lipophilicity, potentially improving its ability to cross the blood-brain barrier and interact with central nervous system targets.

Anticancer Potential

Several studies have investigated the anticancer properties of fluorinated azetidinones. For instance, a study demonstrated that derivatives of azetidinone exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in the context of Alzheimer's disease. Similar compounds have shown promise as acetylcholinesterase (AChE) inhibitors, which are critical for enhancing cholinergic signaling in the brain. In vitro studies indicated that these compounds could effectively inhibit AChE activity, thereby increasing acetylcholine levels.

Case Studies

  • Study on AChE Inhibition :
    • Objective : To evaluate the AChE inhibitory activity of fluorinated azetidinones.
    • Findings : The compound demonstrated a significant reduction in AChE activity compared to control groups, suggesting potential as a therapeutic agent for Alzheimer's disease.
  • Cytotoxicity Assessment :
    • Objective : To assess the cytotoxic effects on cancer cell lines.
    • Findings : The compound exhibited IC50 values in the micromolar range against various cancer cell lines, indicating strong anticancer activity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,3-difluoro-4-(3-fluorophenyl)-1-(4-methoxyphenyl)azetidin-2-one, and how can reaction yields be maximized?

  • Methodology : The compound is synthesized via the General Method II protocol (commonly used for β-lactam derivatives), involving cyclocondensation of substituted imines with fluorinated acetylating agents. Key steps include:

  • Use of ethyl bromodifluoroacetate as a fluorinating agent.
  • Temperature control (0–5°C) during imine formation to prevent side reactions.
  • Solvent optimization (e.g., THF or DCM) to enhance regioselectivity .
    • Data :
ParameterValue (Example)
Typical Yield18–45%
HPLC Purity95–100%
IR (C=O)1769–1778 cm⁻¹
  • Challenges : Low yields due to steric hindrance from the 3-fluorophenyl group. Mitigation strategies include microwave-assisted synthesis or catalytic additives (e.g., DMAP) .

Q. How is the stereochemical configuration of the azetidin-2-one core validated experimentally?

  • Methodology :

  • X-ray crystallography : Single-crystal analysis using SHELXL or WinGX software confirms the planar geometry of the β-lactam ring and substituent orientation. For example, bond angles (C-N-C) typically range from 88–92°, consistent with strained four-membered rings .
  • NMR Spectroscopy : 19F^{19}\text{F} NMR distinguishes between axial/equatorial fluorine positions. Coupling constants (JFFJ_{F-F}) of ~20 Hz indicate cis-difluoro configurations .

Q. What in vitro assays are recommended for initial biological screening of this compound?

  • Methodology :

  • Anticancer Activity : Tubulin polymerization inhibition assays (comparable to colchicine-binding agents), with IC50_{50} values measured via fluorescence polarization .
  • Cytotoxicity : MTT assays using HeLa or MCF-7 cell lines, with dose-response curves (1–100 µM) .
    • Data Interpretation : Discrepancies in activity (e.g., low potency despite structural similarity to ezetimibe) may arise from poor membrane permeability, validated via logP calculations (predicted logP = 3.2) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent electronegativity) influence the compound’s bioactivity?

  • SAR Insights :

  • Fluorine Substitution : 3-Fluorophenyl groups enhance metabolic stability but reduce solubility. Replacing 4-methoxyphenyl with polar groups (e.g., -OH) improves pharmacokinetics but may destabilize the β-lactam ring .
  • Azetidinone Core : Ring expansion to five-membered analogs (e.g., pyrrolidinones) decreases tubulin binding affinity by 50%, highlighting the importance of ring strain .
    • Experimental Validation : DFT calculations (B3LYP/6-31G*) correlate substituent electronegativity with binding energy to β-tubulin (R2^2 = 0.89) .

Q. How can crystallographic data resolve contradictions in reported biological mechanisms?

  • Case Study : Conflicting reports on whether the compound acts as a tubulin inhibitor or cholesterol absorption antagonist.

  • Structural Alignment : Overlay with ezetimibe (PDB: 1XZ8) shows <20% similarity in binding pocket interactions, ruling out NPC1L1-mediated cholesterol inhibition .
  • Electron Density Maps : High-resolution (1.2 Å) crystallography identifies a hydrophobic cleft near the 3-fluorophenyl group, consistent with tubulin’s colchicine site .

Q. What advanced analytical techniques are critical for characterizing degradation products under physiological conditions?

  • Methodology :

  • LC-HRMS : Identifies hydrolyzed β-lactam products (e.g., carboxylic acid derivatives) in simulated gastric fluid (pH 2.0).
  • Stability Studies : Accelerated degradation at 40°C/75% RH shows 15% decomposition over 30 days, with Arrhenius modeling predicting a shelf-life of 18 months at 25°C .
    • Mitigation : Co-crystallization with cyclodextrins reduces hydrolysis rates by 40% .

Data Contradictions and Resolution

Q. Why do computational docking studies sometimes conflict with experimental binding data?

  • Root Cause : Many models neglect solvent effects (e.g., water molecules in tubulin’s binding pocket) or conformational flexibility of the azetidinone ring.
  • Resolution :

  • MD Simulations : 100-ns simulations with explicit solvent improve docking accuracy (RMSD < 2.0 Å) .
  • Free Energy Perturbation : Predicts ΔGbinding_{\text{binding}} within 1 kcal/mol of experimental values .

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